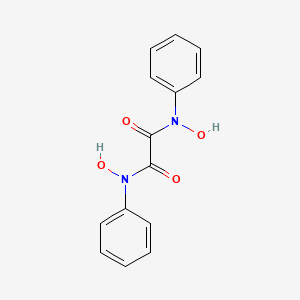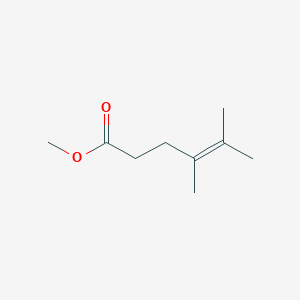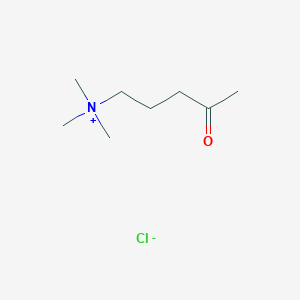
N,N,N-Trimethyl-4-oxopentan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-4-oxopentan-1-aminium chloride is a quaternary ammonium compound. It is characterized by the presence of three methyl groups and a 4-oxopentyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-4-oxopentan-1-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,N-trimethylamine with 4-chloropentan-2-one under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-4-oxopentan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloride ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds .
Scientific Research Applications
N,N,N-Trimethyl-4-oxopentan-1-aminium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the formulation of various industrial products, including surfactants and detergents.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-4-oxopentan-1-aminium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N,N-Trimethyl-4-oxopentan-1-aminium chloride include other quaternary ammonium compounds such as:
- N,N,N-Trimethyl-3-oxopentan-1-aminium chloride
- N,N,N-Trimethyl-2-oxopentan-1-aminium chloride
- N,N,N-Trimethyl-4-oxobutan-1-aminium chloride
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This uniqueness makes it particularly valuable in certain applications where other quaternary ammonium compounds may not be as effective .
Properties
CAS No. |
61363-36-8 |
|---|---|
Molecular Formula |
C8H18ClNO |
Molecular Weight |
179.69 g/mol |
IUPAC Name |
trimethyl(4-oxopentyl)azanium;chloride |
InChI |
InChI=1S/C8H18NO.ClH/c1-8(10)6-5-7-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
AIJVDAUHIXPBIJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)CCC[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


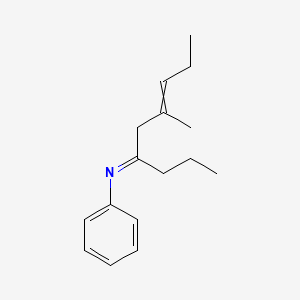
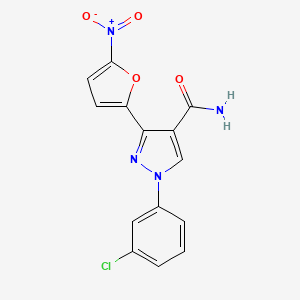

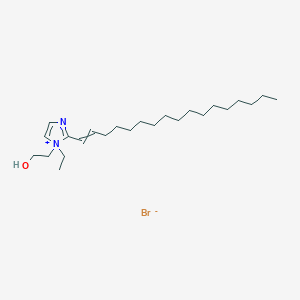

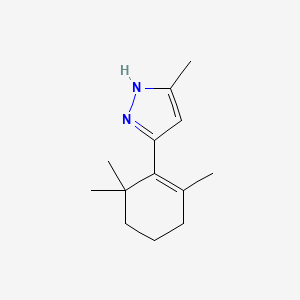
![Carbamic acid, [(phenyl-2-pyridinylamino)carbonyl]-, ethyl ester](/img/structure/B14570684.png)
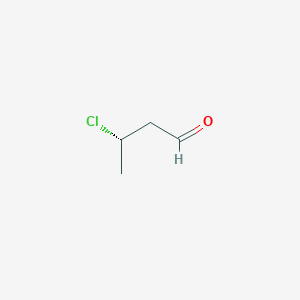
![3-[Benzyl(carbamothioyl)amino]-2-methylpropanoic acid](/img/structure/B14570701.png)
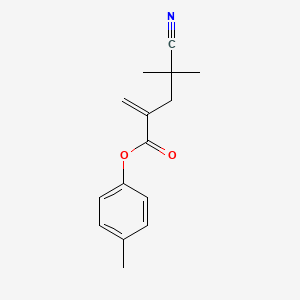
![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-nitrobenzene](/img/structure/B14570715.png)
![6-Fluoro-4-methyl-1-[(3,4,5-trimethylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14570736.png)
